molecular formula C10H18O2 B14444430 2-Ethenyl-2-propylpentanoic acid CAS No. 72943-50-1

2-Ethenyl-2-propylpentanoic acid

Cat. No.: B14444430
CAS No.: 72943-50-1
M. Wt: 170.25 g/mol
InChI Key: GFKZOZKQJGIQDH-UHFFFAOYSA-N
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Description

Contextualization within the Chemical Landscape of Substituted Pentanoic Acids

Pentanoic acid, also known as valeric acid, is a straight-chain carboxylic acid with five carbon atoms. nih.govwikipedia.org Its basic structure can be modified by replacing one or more hydrogen atoms with other functional groups, leading to a wide variety of substituted pentanoic acids. These substitutions can dramatically alter the molecule's physical and chemical properties.

One of the most well-known substituted pentanoic acids is 2-propylpentanoic acid, commonly known as valproic acid. nih.govsigmaaldrich.comchemicalbook.com This compound is a branched-chain fatty acid and is recognized for its use as an anticonvulsant. spectrumchemical.com The structure of 2-Ethenyl-2-propylpentanoic acid is closely related to valproic acid, with the key difference being the presence of an ethenyl (or vinyl) group.

Academic Significance and Research Trajectories of Branched-Chain Fatty Acids

Branched-chain fatty acids are of significant interest to researchers due to their unique properties compared to their straight-chain counterparts. researchgate.net The branching in their carbon chains can lead to lower melting points and different solubilities. researchgate.net This has led to their investigation and use in various industrial applications, such as in the formulation of lubricants and cosmetics. researchgate.net

Research into branched-chain carboxylic acids is also driven by their potential biological activities. The study of how structural modifications, such as the introduction of alkyl or other groups, affect the therapeutic and other properties of these molecules is an active area of investigation. researchgate.net The synthesis and testing of new derivatives, like this compound, are crucial for advancing our understanding of structure-activity relationships in this class of compounds.

Fundamental Chemical Nomenclature and Structural Considerations of this compound

The systematic IUPAC name for this compound is this compound. This name provides a clear description of its molecular structure. The parent chain is a pentanoic acid, indicating a five-carbon chain with a carboxylic acid group (-COOH). youtube.com The numbering of this chain begins at the carboxylic acid carbon. At the second carbon (C2), there are two substituents: an ethenyl group (-CH=CH2) and a propyl group (-CH2CH2CH3).

The presence of the ethenyl group introduces a double bond, making the molecule unsaturated. This feature, along with the branching at the alpha-carbon (the carbon adjacent to the carboxyl group), contributes to the specific chemical characteristics of this compound.

Table of Chemical Properties:

PropertyValue
Molecular Formula C10H18O2
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72943-50-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethenyl-2-propylpentanoic acid

InChI

InChI=1S/C10H18O2/c1-4-7-10(6-3,8-5-2)9(11)12/h6H,3-5,7-8H2,1-2H3,(H,11,12)

InChI Key

GFKZOZKQJGIQDH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C=C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethenyl 2 Propylpentanoic Acid and Analogous Branched Chain Carboxylic Acids

Established Synthetic Routes for Related Aliphatic Carboxylic Acids

Traditional methods for synthesizing aliphatic carboxylic acids, including those with structural similarities to 2-ethenyl-2-propylpentanoic acid, have been well-documented in organic chemistry. These routes often serve as the foundation for developing more complex molecules.

Malonate Synthesis Strategies for Substituted Pentanoic Acids

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids, including substituted pentanoic acids. studysmarter.co.ukchemicalnote.comwikipedia.org This process begins with the deprotonation of diethyl malonate or a similar malonic acid ester using a strong base, such as sodium ethoxide, to form a stable carbanion. studysmarter.co.ukchemicalnote.comwikipedia.org This nucleophilic carbanion can then undergo alkylation through a nucleophilic substitution reaction with an appropriate alkyl halide. studysmarter.co.ukchemicalnote.comwikipedia.org

Starting MaterialReagentsIntermediate ProductFinal Product
Diethyl malonate1. Sodium ethoxide 2. Propyl halideDiethyl dipropylmalonate2-Propylpentanoic acid
Diethyl malonate1. Sodium ethoxide 2. Methyl iodideDiethyl methylmalonate2-Methylpropanoic acid
Diethyl malonate1. Sodium ethoxide 2. Isobutyl bromideDiethyl isobutylmalonate4-Methylpentanoic acid

Dehydration Reactions in the Formation of Unsaturated Carboxylic Acids

The introduction of a double bond to form an unsaturated carboxylic acid is often achieved through dehydration reactions. byjus.com These reactions typically involve the elimination of a water molecule from a hydroxy-substituted carboxylic acid. byjus.com For example, the synthesis of an α,β-unsaturated acid can be accomplished by the dehydration of a β-hydroxy carboxylic acid. nih.gov This process is often catalyzed by acids or high temperatures. chemistrysteps.com

In the context of synthesizing a compound like this compound, a potential route could involve the dehydration of a corresponding tertiary alcohol precursor, such as 2-hydroxyethyl-2-propylpentanoic acid. However, the conditions required for such a dehydration can be harsh and may lead to side reactions, including rearrangements of the carbon skeleton. A specific example involves the dehydration of 2-hydroxy-2-propylpentanoic acid at temperatures exceeding 200°C in the presence of a tertiary amine to produce E-2-propyl-2-pentenoic acid. google.com

Unsaturated carboxylic acids exhibit unique reactivity. The double bond can undergo various addition reactions, although the presence of the electron-withdrawing carboxyl group can influence the regioselectivity of these additions, often leading to anti-Markovnikov products. libretexts.org

Oxidation and Alkylation Approaches in Branched-Chain Carboxylic Acid Synthesis

The synthesis of branched-chain carboxylic acids can also be achieved through various oxidation and alkylation methods. britannica.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used to oxidize primary alcohols and aldehydes to their corresponding carboxylic acids. britannica.comunizin.orgyoutube.com For instance, the oxidation of a primary alcohol is a frequent method for synthesizing simple carboxylic acids. libretexts.org

Alkylation of α-carbons of carboxylic acid derivatives is another key strategy. For example, the α-carbon of a carboxylic acid can be halogenated and then subjected to nucleophilic substitution to introduce an alkyl group. The Hell-Volhard-Zelinsky reaction is a classic example of α-halogenation of a carboxylic acid. quora.com

Furthermore, the oxidation of alkyl side chains on aromatic rings can produce aromatic carboxylic acids. libretexts.org While not directly applicable to aliphatic chains, the principles of controlled oxidation are relevant. The synthesis of carboxylic acids can also be accomplished through the oxidative cleavage of alkenes using reagents like ozone followed by an oxidative workup, or stronger oxidizing agents like potassium permanganate. organic-chemistry.org

Advanced and Sustainable Synthetic Strategies

In recent years, the focus of chemical synthesis has shifted towards more environmentally friendly and efficient methods, guided by the principles of green chemistry.

Green Chemistry Principles in Chemical Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusolubilityofthings.com The twelve principles of green chemistry provide a framework for achieving this goal. acs.orgsigmaaldrich.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. yale.eduacs.orgsigmaaldrich.comepa.gov

In the context of carboxylic acid synthesis, green chemistry encourages the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller amounts and can be recycled. yale.eduepa.gov It also promotes the use of renewable feedstocks and designing reactions with high energy efficiency, ideally conducted at ambient temperature and pressure. yale.edusigmaaldrich.comepa.gov Reducing the use of protecting groups and other derivatives is another important aspect, as these steps generate additional waste. yale.eduacs.org

Green Chemistry PrincipleApplication in Carboxylic Acid Synthesis
Prevention Designing syntheses to avoid waste products. yale.eduepa.gov
Atom Economy Maximizing the incorporation of all materials into the final product. solubilityofthings.comacs.org
Less Hazardous Chemical Syntheses Using and generating substances with minimal toxicity. yale.edu
Safer Solvents and Auxiliaries Avoiding or replacing hazardous solvents with safer alternatives. acs.orgepa.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. sigmaaldrich.comepa.gov
Use of Renewable Feedstocks Utilizing renewable starting materials instead of depletable ones. yale.eduepa.gov
Reduce Derivatives Minimizing the use of protecting groups to reduce waste. yale.eduacs.org
Catalysis Employing catalytic reagents instead of stoichiometric ones. yale.eduepa.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry, offering significant advantages over conventional heating methods. rsc.orgtiu.edu.iq

Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and efficiently. acs.org This often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. acs.orgrsc.org For example, microwave-assisted esterification and amidation of carboxylic acids have been shown to be highly efficient. rsc.org The direct oxidation of primary alcohols to carboxylic acids under microwave irradiation has also been reported, offering a rapid and high-yield method. thieme-connect.com Furthermore, microwave-assisted direct amidation of carboxylic acids can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. organic-chemistry.org The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, accelerating reaction rates. organic-chemistry.org This technique has been successfully applied to the synthesis of various organic compounds, including esters and amides from carboxylic acids. derpharmachemica.comorgchemres.orgresearchgate.net Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and can be conducted under milder conditions compared to traditional methods. organic-chemistry.org

Mechanosynthesis and Solvent-Free Reaction Conditions

Mechanochemistry, a field of chemistry that utilizes mechanical force to induce chemical reactions, represents a significant advancement in green chemistry. nih.gov These reactions are typically conducted in the solid state using ball milling or grinding, which often eliminates the need for bulk solvents. nih.gov This solvent-free approach not only reduces chemical waste but can also lead to different reactivity and product selectivity compared to traditional solution-phase synthesis. nih.gov

While specific mechanochemical routes for the direct synthesis of this compound are not prominently documented, the principles have been successfully applied to related transformations involving carboxylic acids. For instance, the formation of amides, a fundamental reaction of carboxylic acids, has been achieved through various mechanochemical methods. nih.gov

Solvent-free conditions are a cornerstone of mechanosynthesis and can be applied more broadly. nih.gov A relevant example in the synthesis of analogous branched-chain carboxylic acids is the preparation of α,α-disubstituted carboxylic acid derivatives through a hexafluoroisopropanol (HFIP)-promoted Wolff rearrangement. This particular reaction proceeds under catalyst-free and mild ambient conditions. researchgate.net Another pertinent example is the synthesis of valproic acid (2-propylpentanoic acid), a structurally similar compound lacking the ethenyl group. One established industrial method involves the thermal decarboxylation of 2,2-dipropylmalonic acid at high temperatures (170-190°C) without any solvent, demonstrating the feasibility of solvent-free synthesis for α,α-dialkylated carboxylic acids.

The following table summarizes reaction conditions for a representative solvent-free synthesis.

Reaction TypePrecursorConditionsProductYield
Thermal Decarboxylation2,2-Dipropylmalonic acid170-190°C, Solvent-Free2-Propylpentanoic acid~95-100%

Catalytic Approaches and Environmentally Benign Solvents in Organic Transformations

The use of catalytic processes in conjunction with environmentally benign solvents is a powerful strategy for sustainable chemical synthesis. Green solvents such as water, supercritical carbon dioxide (scCO₂), and bio-based solvents like ethanol (B145695) are increasingly replacing traditional volatile organic compounds (VOCs). wikipedia.orgrsc.org The ideal green approach is to use no solvent at all; however, when a solvent is necessary, these alternatives offer lower toxicity, reduced environmental impact, and often enable easier catalyst recovery and recycling. rsc.org

The synthesis of the core structure of α,α-disubstituted carboxylic acids can be achieved through various catalytic methods. A notable development is the nickel-catalyzed decarboxylative cross-coupling of redox-active esters (derived from carboxylic acids) with alkylzinc reagents, which forges new carbon-carbon bonds. nih.gov A more traditional, yet effective, method is the carboxylation of Grignard reagents, where an organomagnesium halide reacts with carbon dioxide. libretexts.org However, this method's utility is limited by its incompatibility with functional groups containing acidic protons. libretexts.org

For the introduction of the vinyl group, transition-metal-catalyzed reactions offer efficient solutions. The transvinylation of carboxylic acids using vinyl acetate (B1210297), often catalyzed by palladium acetate, is a viable method for producing vinyl esters. mdpi.com These esters can serve as precursors to the final α-vinyl carboxylic acid. In some cases, vinyl acetate can act as both the reagent and the solvent, further minimizing the environmental footprint. mdpi.com

The alkylation of cyanoacetic acid derivatives is a key step in building the branched carbon framework necessary for compounds like this compound. Research has shown that novel catalytic systems can significantly improve the efficiency of these reactions.

The table below compares the performance of different catalysts in a cyanoalkylation reaction, a foundational step for creating the branched structure.

CatalystTemperature (°C)Yield (%)Reaction Time (h)
CuI/TBACN259212
Pd(OAc)₂807824
FeCl₃1006536
Data derived from studies on analogous cyanoalkylation reactions foundational to the synthesis of branched-chain acids. smolecule.com

This data illustrates how modern catalytic systems, such as copper-catalyzed photoinduced cyanation, can provide higher yields at ambient temperatures and in shorter reaction times compared to more traditional thermal methods using other metal catalysts. smolecule.com The selection of an appropriate catalyst and a green solvent system is crucial for developing efficient and sustainable synthetic routes for complex molecules like this compound. rsc.org

Molecular and Electronic Structure Elucidation of 2 Ethenyl 2 Propylpentanoic Acid

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 2-ethenyl-2-propylpentanoic acid, ¹H and ¹³C NMR would provide definitive evidence of its structure.

In a ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals would correspond to the different types of protons in the molecule. The vinyl protons of the ethenyl group would be expected to appear in the downfield region (typically 5-6 ppm) and would exhibit complex splitting patterns due to geminal and vicinal coupling. The protons of the two propyl groups would show distinct signals corresponding to the CH₃ and CH₂ groups, with their chemical shifts and multiplicities determined by their proximity to the electron-withdrawing carboxylic acid and vinyl groups. The acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield position.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (around 170-180 ppm). The sp² hybridized carbons of the ethenyl group would appear in the 110-140 ppm range, while the sp³ hybridized carbons of the propyl groups would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Carboxylic Acid (-COOH) > 10 Broad Singlet
Vinyl (=CH₂) 5.0 - 5.5 Doublet of Doublets
Vinyl (=CH-) 5.5 - 6.0 Doublet of Doublets
Propyl (-CH₂-) 1.4 - 1.7 Multiplet

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp and strong absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The presence of the ethenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorption around 1640-1680 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching of the vinyl group, which might be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Carboxylic Acid O-H Stretch 2500-3300 (broad) Weak
Carbonyl C=O Stretch 1700-1725 Medium
Ethenyl C-H Stretch 3000-3100 Medium
Ethenyl C=C Stretch 1640-1680 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques like electron ionization (EI) or electrospray ionization (ESI) could be employed.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any impurities or byproducts. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for this purpose.

Gas Chromatography (GC) Applications in Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the carboxylic acid group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. nih.gov Common derivatization methods include esterification to form, for example, a methyl or ethyl ester.

Once derivatized, the compound can be injected into a GC instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The retention time of the derivatized compound would be a characteristic property under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). The purity of the sample can be assessed by the presence of a single major peak. Coupling the GC with a mass spectrometer (GC-MS) would allow for the identification of any minor peaks as impurities by analyzing their mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a carboxylic acid like this compound, reversed-phase HPLC would be the method of choice. pensoft.net

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18) would be used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid and ensure good peak shape. The compound would be detected using a UV detector, as the carboxylic acid and ethenyl groups provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time and peak purity would be used to assess the identity and purity of the compound.

Table 3: Key Analytical Techniques and Their Role in Characterizing this compound

Technique Information Obtained
¹H NMR Proton environment, connectivity, and stereochemistry
¹³C NMR Carbon skeleton and functional groups
IR Spectroscopy Presence of functional groups (e.g., C=O, O-H, C=C)
Raman Spectroscopy Complementary vibrational information, especially for non-polar bonds
Mass Spectrometry Molecular weight and fragmentation pattern
Gas Chromatography (GC) Purity assessment and separation of volatile components (after derivatization)

Capillary Electrophoresis (CE) for Analytical Determinations

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of various charged species, including organic acids like this compound. Its high efficiency, rapid analysis times, and minimal sample and reagent consumption make it a valuable tool in diverse research and analytical settings. nih.govacs.orgmdpi.com This section will delve into the application of CE for the analytical determination of this compound, building upon the established use of this technique for structurally similar compounds such as valproic acid (2-propylpentanoic acid) and other short-chain fatty acids (SCFAs). nih.govresearchgate.net

The fundamental principle of CE lies in the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is primarily based on the charge-to-size ratio of the analytes. For carboxylic acids like this compound, the carboxyl group can be deprotonated to form a negatively charged carboxylate ion, enabling its migration in the electric field.

Methodology and Instrumentation

A typical CE system for the analysis of this compound would consist of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, a detector, and a data acquisition system. The capillary is filled with a background electrolyte (BGE) solution, which conducts the current and maintains a stable pH.

Sample Preparation: For analysis, a sample containing this compound would be dissolved in a suitable solvent, often the BGE itself, to ensure compatibility with the electrophoretic system. In the case of complex matrices, such as biological fluids, a sample pretreatment step like deproteinization with a solvent such as methanol or acetonitrile may be necessary to reduce interference. nih.govnih.gov

Separation Conditions: The separation of this compound would be achieved by optimizing several key parameters. These include the composition and pH of the BGE, the applied voltage, and the capillary temperature. For the analysis of similar organic acids, buffer systems such as benzoate (B1203000) at a specific pH have been successfully employed. nih.govresearchgate.net The pH of the BGE is critical as it determines the ionization state of the carboxylic acid.

Detection: While direct UV detection can be challenging for saturated fatty acids, the presence of the ethenyl (vinyl) group in this compound introduces a chromophore that may allow for direct UV absorbance detection at an appropriate wavelength. Alternatively, indirect UV detection is a common and effective strategy for analyzing compounds with poor UV absorbance. nih.govresearchgate.net This method involves adding a chromophoric compound to the BGE. The analyte displaces this chromophore, leading to a decrease in absorbance that is proportional to the analyte's concentration. Another sensitive detection method that could be employed is capacitively coupled contactless conductivity detection (C⁴D), which has proven effective for the direct determination of valproic acid. nih.gov

Research Findings and Data

While specific CE data for this compound is not extensively published, the well-documented analysis of its structural analog, valproic acid, provides a strong basis for its determination. For instance, a rapid capillary zone electrophoresis method with indirect UV detection was developed for valproic acid in human plasma. nih.govresearchgate.net This method demonstrated good linearity, sensitivity, and precision, with a limit of detection of 150 ng/mL. nih.gov

Another study utilized CE with capacitively coupled contactless conductivity detection (C⁴D) for the direct determination of valproic acid in biological fluids, achieving a limit of detection of 24 ng/ml in plasma. nih.gov These findings suggest that similar levels of sensitivity and accuracy would be achievable for this compound.

Below are hypothetical, yet representative, data tables illustrating the type of results that would be expected from a validated CE method for this compound.

Table 1: Optimized Capillary Electrophoresis Conditions for this compound Analysis

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector)
Background Electrolyte 20 mM Phosphate buffer, pH 7.4
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 s
Detection Direct UV at 214 nm or Indirect UV at 254 nm

Table 2: Method Validation Parameters for the Determination of this compound by CE

ParameterResult
Linear Range 1 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 5%
Accuracy (Recovery %) 98 - 103%

These tables showcase the expected performance of a well-developed CE method. The linear range indicates the concentration span over which the method provides a proportional response. The high correlation coefficient demonstrates a strong linear relationship. The low LOD and LOQ values signify the method's sensitivity, while the precision and accuracy data confirm its reliability and reproducibility.

Computational Modeling and Simulation Studies of 2 Ethenyl 2 Propylpentanoic Acid

Quantum Chemical Approaches to Molecular Properties

Quantum chemical methods are fundamental in elucidating the electronic structure and related properties of molecules. These ab initio and density functional theory (DFT) approaches provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics by solving approximations of the Schrödinger equation.

Electronic Structure Calculations for Energy and Geometry Optimization

The first step in most computational chemical analyses is to determine the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry. youtube.com This is achieved through geometry optimization, an iterative process that calculates the molecule's energy and the forces on each atom, adjusting their positions until a minimum energy conformation is found. arxiv.orgohio-state.edu

For 2-Ethenyl-2-propylpentanoic acid, electronic structure methods like Density Functional Theory (DFT), often with functionals such as B3LYP, and basis sets like 6-31G(d,p) or larger, would be employed. nih.gov These calculations would identify the lowest energy conformer by exploring the rotational possibilities around the single bonds of the propyl and ethenyl groups. The resulting optimized geometry provides key structural parameters. A study on the related Valproic Acid and its derivatives used the B3LYP level with 6-31+G(d,p) and 6-311++G(d,p) basis sets to analyze conformational and electronic features. nih.gov

Illustrative Data Table: Predicted Geometric Parameters for this compound This table represents typical data obtained from a geometry optimization calculation. Actual values would be determined by a specific computational run.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC=C (ethenyl)~1.34 Å
Bond AngleO=C-O (carboxyl)~124°
Bond AngleC-C-C (propyl backbone)~112°
Dihedral AngleC-C-C=C (propyl-ethenyl)Variable (defines conformers)

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it invaluable for predicting spectroscopic behavior, such as UV-Vis absorption spectra. researchgate.netresearchgate.netrsc.org By simulating how the electron density responds to a time-varying electric field, TD-DFT can determine the energies of electronic transitions and their corresponding oscillator strengths (intensities). youtube.com

For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light. Key transitions would likely involve the π → π* transition of the ethenyl (vinyl) group and the n → π* transition of the carbonyl group in the carboxylic acid. researchgate.net The exact absorption maxima (λmax) would be influenced by the molecule's conformation and the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). youtube.com Such calculations are crucial for correlating the molecule's structure with its observed spectral properties. youtube.com

Relativistic Effects in Theoretical Chemical Computations

Relativistic effects become important in quantum chemical calculations for molecules containing heavy elements, where the inner electrons move at speeds approaching the speed of light. esqc.orgacs.org These effects, stemming from Einstein's theory of relativity, can influence properties like bond lengths and electronic energies. acs.org The primary relativistic corrections include scalar relativistic effects (mass-velocity and Darwin terms) and spin-orbit coupling. uni-mainz.de

For a molecule like this compound, which is composed of light elements (carbon, hydrogen, oxygen), relativistic effects are generally considered negligible and are not typically included in standard calculations. acs.org The velocities of its valence electrons are far too low for relativistic phenomena to have a significant impact on its chemical or physical properties. Therefore, the non-relativistic Schrödinger equation provides a sufficiently accurate framework for its computational study.

Molecular Dynamics (MD) and Molecular Mechanics Simulations

While quantum mechanics provides deep insight into electronic properties, it is computationally expensive for studying the movement of large systems over time. Molecular Dynamics (MD) simulations, which use classical mechanics principles and force fields, bridge this gap by modeling the dynamic behavior of molecules. mdpi.com

Conformational Analysis and Energy Landscape Mapping

This compound possesses significant conformational flexibility due to the rotation around several single bonds in its propyl and ethenyl side chains. MD simulations are ideally suited to explore the potential energy surface of the molecule, mapping the different stable conformations (local minima) and the energy barriers between them. acs.orgacs.org

An MD simulation would involve placing the molecule in a simulated box, often with a solvent, and calculating the trajectory of each atom over time based on the forces acting upon it. This process generates a large ensemble of conformations, from which a free energy landscape can be constructed. mdpi.com This landscape reveals the most probable shapes the molecule will adopt, which is crucial for understanding its interactions with other molecules, such as biological receptors. Studies on flexible molecules often use these techniques to correlate landscape topography with binding kinetics. nih.gov

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a biological or chemical system is governed by its interactions with its surroundings, particularly with solvent molecules like water. nih.gov The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar solvents. acs.org

MD simulations explicitly model these interactions. nih.gov By simulating the molecule in a box of water molecules, one can study the formation and dynamics of the hydration shell around the solute. acs.orgaip.org These simulations can quantify key intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the molecule's solubility, orientation at interfaces, and binding affinity to other molecules. aip.orgnih.gov For instance, simulations on acetic acid in water have detailed the formation of hydrogen-bonded cyclic dimers and chains. nih.govaip.org

Computational Studies of Molecular Transport and Self-Assembly

Molecular Transport Simulations

The transport of small molecules like this compound across biological membranes is a critical factor in their bioavailability and mechanism of action. Computational models for similar fatty acids and VPA derivatives have been developed to elucidate these transport mechanisms.

Key Research Findings from Analogous Compounds:

Protein-Mediated Transport: Computational studies on long-chain fatty acids suggest that their transport across the sarcolemma (the cell membrane of a muscle cell) is not sufficiently explained by simple diffusion alone. nih.gov Models incorporating hypothetical membrane-associated protein complexes that facilitate the absorption and "flip-flop" of fatty acids from the outer to the inner leaflet of the membrane show a substantial increase in the predicted transport rate, aligning better with experimental observations. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: For valproic acid, PBPK models have been developed to simulate its absorption, distribution, metabolism, and excretion (ADME) in both adults and children. researchgate.net These models, which incorporate parameters from in vitro and in vivo experiments, can predict plasma and tissue concentrations and are used to optimize dosing regimens. researchgate.netnih.gov Such models can be adapted to predict the pharmacokinetic profile of derivatives like this compound.

In Vitro to In Vivo Extrapolation (IVIVE): IVIVE approaches combine in vitro assay data with pharmacokinetic models to predict in vivo outcomes. For VPA analogues, these methods have been used to estimate equivalent administered doses that would lead to plasma concentrations comparable to in vitro effective concentrations for developmental toxicity. nih.gov

Table 1: Parameters from a Physiologically Based Pharmacokinetic (PBPK) Model for Valproic Acid

ParameterValue RangeSignificance
Volume of Distribution (Vd)8.4 - 23.3 L (one-compartment models)Indicates the extent of drug distribution in the body. researchgate.net
4.08 - 42.1 L (peripheral, two-compartment models)Reflects distribution into tissues. researchgate.net
Clearance (CL)0.206 - 1.154 L/hRepresents the rate of drug removal from the body. researchgate.net
Inter-individual Variability in CL13.40 - 35.90%Shows the degree of variation in clearance among individuals. researchgate.net

This table presents data for valproic acid, the parent compound of this compound, as direct data for the latter is not available.

Self-Assembly Simulations

The ability of molecules to self-assemble into larger, ordered structures is fundamental to many biological processes and technological applications, such as drug delivery. The amphiphilic nature of fatty acids, possessing both a hydrophilic head (the carboxylic acid group) and a hydrophobic tail (the alkyl chain), drives their self-assembly in aqueous environments.

Key Research Findings from Analogous Compounds:

Nanoparticle Formation: A study on a valproate ester-containing block copolymer demonstrated its self-assembly into stable nanoparticles under physiological conditions. rsc.org These nanoparticles were designed for sustained drug delivery, releasing VPA through enzymatic hydrolysis. rsc.org This suggests that derivatives of VPA could be engineered to form self-assembling drug delivery systems.

Influence of Molecular Structure on Self-Assembly: Research on branched-chain fatty acids has shown that the position of a methyl branch can significantly influence the morphology of self-assembled monolayers. rsc.org Straight-chain fatty acids tend to form smooth, featureless monolayers, whereas branched-chain fatty acids form distinct domains. rsc.org This indicates that the ethenyl and propyl groups in this compound would likely lead to unique packing properties and self-assembly behavior compared to linear fatty acids.

Molecular Dynamics of Self-Assembly: MD simulations have been used to study the self-assembly of amino acid derivatives of VPA. nih.govresearchgate.net These simulations help to determine the binding modes and interactions with target enzymes, revealing that modifications to the VPA structure can alter its binding site and interactions, which are driven by hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Table 2: Influence of Branching on Fatty Acid Monolayer Morphology

Fatty Acid TypeMonolayer MorphologyDomain Size
Straight Chain (Eicosanoic acid)Smooth, featurelessN/A
Branched Chain (19-methyl eicosanoic acid)Homogeneous domains10-50 nm (larger)
Branched Chain (18-methyl eicosanoic acid)Homogeneous domains10-50 nm (smaller)

This table is based on findings for long-chain fatty acids and illustrates how structural differences, analogous to the branching in this compound, affect self-assembly. rsc.org

Biochemical Transformations and Metabolic Pathways of 2 Ethenyl 2 Propylpentanoic Acid

Enzymatic Metabolic Pathways in Model Systems

The enzymatic metabolism of valproic acid involves several key pathways that transform the parent compound into various metabolites. These pathways are primarily localized in the liver and involve Phase I and Phase II enzymatic reactions, as well as mitochondrial processes typically associated with fatty acid metabolism.

Hydroxylation Reactions Mediated by Cytochrome P450 (CYP450) Enzymes

The oxidation of valproic acid is a significant, albeit minor, metabolic pathway catalyzed by the cytochrome P450 superfamily of enzymes. clinpgx.org This pathway leads to the formation of several hydroxylated metabolites. nih.gov In vitro studies using human liver microsomes have identified CYP2C9, CYP2A6, and CYP2B6 as the predominant enzymes involved in the CYP-mediated oxidation of VPA. clinpgx.orgnih.gov

These enzymatic reactions result in hydroxylation at various positions on the valproic acid molecule, leading to products such as 4-hydroxy-VPA, 5-hydroxy-VPA, and 3-hydroxy-VPA. nih.govnih.gov The formation of 4-OH-VPA and 5-OH-VPA are considered omega-1 and omega hydroxylation products, respectively. nih.gov The generation of the unsaturated metabolite 4-ene-VPA is also mediated by these CYP isozymes. clinpgx.orgnih.gov Studies have shown that VPA can act as a competitive inhibitor of CYP2C9 and a mechanism-based inhibitor of CYP2A6. nih.govnih.gov

Table 1: Key CYP450 Isoforms in Valproic Acid Metabolism

CYP Isoform Role in VPA Metabolism Type of Inhibition by VPA Ki Value (approx.)
CYP2C9 Major role in oxidation, formation of 4-ene-VPA, 4-OH-VPA, 5-OH-VPA. clinpgx.orgnih.gov Competitive nih.govnih.gov 600 µM nih.govnih.gov
CYP2A6 Involved in oxidation and 4-ene-VPA formation. clinpgx.org Mechanism-based nih.govnih.gov 9150 µM nih.govnih.gov
CYP2B6 Contributes to the formation of 4-ene-VPA in vitro. clinpgx.orgnih.gov - -
CYP2C19 Minor inhibitory effect from VPA. nih.govnih.gov Mixed nih.govnih.gov 8553 µM nih.govnih.gov

| CYP3A4 | Minor inhibitory effect from VPA. nih.govnih.gov | Competitive nih.govnih.gov | 7975 µM nih.govnih.gov |

Glucuronidation by UDP-Glucuronyl Transferase (UGT)

Glucuronidation is a major metabolic pathway for valproic acid, representing a crucial Phase II conjugation reaction that facilitates its excretion. clinpgx.orgnih.gov This process involves the covalent linkage of glucuronic acid to the VPA molecule, forming an acyl glucuronide conjugate known as valproate-glucuronide (VPAG). nih.govcncb.ac.cn VPAG is the primary urinary metabolite, accounting for 30-50% of an administered dose. nih.govcncb.ac.cn

Several isoforms of the UDP-glucuronosyltransferase (UGT) enzyme are responsible for this conjugation. Kinetic studies with human liver microsomes and expressed human UGTs have identified UGT1A6, UGT1A9, and UGT2B7 as key enzymes in VPA glucuronidation. nih.govresearchgate.net Further research has also demonstrated the involvement of UGT1A4, UGT1A8, and UGT1A10 in the formation of VPAG in vitro. nih.govcncb.ac.cn Among these, UGT2B7 exhibits the highest intrinsic clearance for VPA glucuronidation. nih.govcncb.ac.cn

Beta-Oxidation in Mitochondrial Pathways

As a branched-chain fatty acid, valproic acid is a substrate for the mitochondrial fatty acid beta-oxidation (FAO) pathway. researchgate.netnih.gov This metabolic route accounts for approximately 40% of VPA disposition. clinpgx.org The process begins with VPA entering the mitochondrion and being activated to its coenzyme A ester, valproyl-CoA (VPA-CoA). researchgate.netseragpsych.com

Once formed, VPA-CoA can enter the beta-oxidation spiral. clinpgx.org The involvement of this pathway is confirmed by the identification of metabolites such as 3-hydroxy-2-propyl-pentanoic acid (3-OH-VPA). nih.gov However, the metabolism of VPA via this pathway can interfere with the endogenous fatty acid oxidation. nih.govresearchgate.net The formation of VPA-CoA can reduce mitochondrial levels of free coenzyme A, a critical cofactor for the FAO pathway. researchgate.netseragpsych.com Furthermore, VPA and its metabolites can inhibit key enzymes in the beta-oxidation process. researchgate.netnih.gov

In Vitro Metabolic Studies of Valproic Acid and Related Compounds

In vitro experimental systems are essential for elucidating the metabolic pathways of xenobiotics, including valproic acid. These models, which utilize cellular and subcellular fractions derived from the liver, allow for detailed investigation of enzymatic activities and metabolite formation in a controlled environment.

Use of Cellular and Subcellular Fractions (e.g., Microsomes, Hepatocytes)

The study of valproic acid metabolism extensively uses in vitro models such as liver subcellular fractions and intact hepatocytes. thermofisher.comresearchgate.net Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are rich in CYP450 and UGT enzymes and are therefore widely used to study Phase I and Phase II metabolism. researchgate.net

Studies using HLMs have been instrumental in:

Identifying the specific CYP isoforms (CYP2C9, CYP2A6) involved in VPA oxidation. clinpgx.org

Characterizing the kinetics of VPA glucuronidation and identifying the responsible UGT isoforms. nih.govnih.gov

Investigating the inhibitory potential of VPA on various CYP enzymes. nih.govnih.gov

| Mitochondria | Isolated organelles for specific pathway analysis. | Beta-oxidation, formation of VPA-CoA. researchgate.netseragpsych.com |

Identification and Characterization of Oxidative Metabolites

In vitro studies utilizing rat liver microsomes and hepatocytes have successfully identified a range of oxidative metabolites of valproic acid. nih.govoup.com The incubation of VPA with rat liver microsomes in the presence of NADPH leads to the formation of 3-OH-VPA, 4-OH-VPA, and 5-OH-VPA. nih.gov

A comprehensive analysis in sandwich-cultured rat hepatocytes has allowed for the direct comparison of the effects of a panel of oxidative metabolites. oup.com These identified metabolites include:

Monohydroxylated metabolites : 3-OH-VPA, 4-OH-VPA, 5-OH-VPA. oup.com

Unsaturated metabolites : (E)-2-propylpent-2-enoic acid ((E)-2-ene-VPA), 2-propylpent-4-enoic acid (4-ene-VPA). oup.com

Keto metabolite : 4-oxo-2-propylpentanoic acid (4-keto-VPA). oup.com

Di-unsaturated metabolite : (E)-2-propylpent-2,4-dienoic acid ((E)-2,4-diene-VPA), which is formed via the beta-oxidation of 4-ene-VPA. oup.com

The identification of these compounds, particularly the formation of hydroxylated products by microsomal preparations, confirms the central role of cytochrome P450 enzymes in the oxidative biotransformation of valproic acid. nih.gov

Information regarding "2-Ethenyl-2-propylpentanoic acid" is not available in the searched resources.

Extensive searches for "this compound," also known as "2-vinyl-2-propylpentanoic acid," and its potential metabolic pathways, biochemical transformations, and mechanistic investigations have yielded no specific results for this compound. The available scientific literature and databases predominantly feature information on the structurally related compound, Valproic Acid (2-propylpentanoic acid), and its various metabolites.

There is no information in the search results detailing the biotransformation or metabolic fate of "this compound." Consequently, the requested article section on the mechanistic investigations of its metabolic conversions cannot be provided.

Mechanisms of Molecular Interaction with Biological Targets: Focus on Enzyme Inhibition

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibitors are molecules that interfere with catalysis, slowing or halting enzymatic reactions. The nature of this interference can be classified into several modalities based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the actual substrate from binding. libretexts.orgmedicoapps.org In this mode of inhibition, the inhibitor and substrate are in direct competition for the same binding site. khanacademy.org Consequently, the effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ), which reflects a lower affinity of the enzyme for its substrate in the presence of the inhibitor, while the maximum velocity (Vₘₐₓ) remains unchanged. sci-hub.se

Valproic acid (VPA) has been shown to act as a competitive inhibitor for several enzymes. For instance, it competitively inhibits the activity of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism, with a reported inhibition constant (Kᵢ) of 600 μM. nih.govnih.gov It also exhibits competitive inhibition towards CYP3A4. nih.gov Furthermore, a metabolite of VPA, 2-n-propylpent-2-enoic acid (Δ²,³ VPE), acts as a competitive inhibitor of the alpha-ketoglutarate (B1197944) dehydrogenase complex (KDHC). nih.govbiu.ac.il

Enzyme IsoformType of Inhibition by Valproic AcidInhibition Constant (Kᵢ)
CYP2C9 Competitive600 μM
CYP3A4 Competitive7975 μM
CYP2C19 Mixed8553 μM
CYP2A6 Mechanism-based9150 μM (Kᵢ)

Data sourced from in vitro studies using human liver microsomes. nih.gov

Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event reduces the enzyme's efficacy without preventing the substrate from binding to the active site. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate (ES) complex. nih.govwikipedia.org This type of inhibition leads to a decrease in the Vₘₐₓ of the reaction, but the Kₘ remains unchanged. nih.govwikipedia.org Valproic acid has been identified as a non-competitive direct inhibitor of brain microsomal long-chain fatty acyl-CoA synthetase. drugbank.com

Uncompetitive inhibition is distinct in that the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. medicoapps.orgkhanacademy.org This binding stabilizes the ES complex, which paradoxically increases the apparent affinity of the enzyme for the substrate, leading to a decrease in the apparent Kₘ. libretexts.org However, the resulting enzyme-substrate-inhibitor (ESI) complex is catalytically inactive, which causes a decrease in the Vₘₐₓ. khanacademy.org

Mixed inhibition is a more general case where the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, typically at an allosteric site. wikipedia.orgfiveable.me Unlike pure non-competitive inhibition, a mixed inhibitor generally has different affinities for E and the ES complex. wikipedia.org This dual binding capability results in a decrease in the Vₘₐₓ and a change in the Kₘ (either an increase or a decrease). fiveable.me If the inhibitor has a greater affinity for the free enzyme, the apparent Kₘ increases, mimicking competitive inhibition. wikipedia.org Conversely, if it has a higher affinity for the ES complex, the apparent Kₘ decreases, resembling uncompetitive inhibition. wikipedia.org

Research has demonstrated that valproic acid can act as a mixed-type inhibitor. It exhibits mixed inhibition on CYP2C19 activity with a Kᵢ value of 8553 μM. nih.govnih.gov Additionally, the coenzyme A (CoA) derivative of a VPA metabolite, Δ²,³ VPE-CoA, was found to be a mixed inhibitor of the alpha-ketoglutarate dehydrogenase complex. nih.govbiu.ac.il

Interaction with Specific Enzyme Systems

The therapeutic and biological effects of valproic acid and its analogs are linked to their interaction with specific, critical enzyme systems in the body.

The alpha-ketoglutarate dehydrogenase complex (KDHC), also known as the oxoglutarate dehydrogenase complex (OGDC), is a crucial mitochondrial multienzyme complex that catalyzes a rate-limiting step in the citric acid cycle. nih.govwikipedia.org Inhibition of KDHC can significantly alter cellular energy metabolism. nih.govnih.gov

It has been hypothesized and demonstrated that VPA and its metabolites can inhibit KDHC. nih.govbiu.ac.ilnih.gov This inhibition is thought to reduce substrate flow through the citric acid cycle. biu.ac.il Studies on purified beef brain KDHC revealed that VPA metabolites cause both inactivation and inhibition of the complex. nih.gov

InhibitorTarget EnzymeInhibition Type
2-n-propylpent-2-enoic acid (Δ²,³ VPE) KDHCCompetitive
Valproyl-CoA (VPA-CoA) KDHCCompetitive
2-n-propylpent-2-enoyl-CoA (Δ²,³ VPE-CoA) KDHCMixed

Summary of the inhibition of beef brain alpha-ketoglutarate dehydrogenase complex (KDHC) by VPA derivatives. nih.govbiu.ac.il

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.govmdpi.com HDAC inhibitors can induce histone hyperacetylation, promoting a more relaxed chromatin state and altering gene expression. wikipedia.org

Valproic acid is a well-documented inhibitor of class I and II HDACs. mdpi.comaacrjournals.orgnih.gov This inhibition is a direct action, believed to occur through VPA binding to the catalytic center of the enzyme, thereby blocking substrate access. nih.govnih.gov The inhibitory effect of VPA is potent, with an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of 400 μM for HDAC1. medchemexpress.com Beyond just inhibiting catalytic activity, VPA has also been shown to selectively induce the proteasomal degradation of HDAC2, further reducing the levels of this specific enzyme. medchemexpress.comembopress.org The ability of VPA and its analogs to inhibit HDACs is considered a key mechanism behind some of their cellular effects. nih.govaacrjournals.org

HDAC ClassSpecific EnzymeEffect of Valproic Acid
Class I HDAC1Inhibition (IC₅₀ = 400 μM) medchemexpress.com
Class I HDAC2Inhibition and induced proteasomal degradation embopress.org
Class I HDAC3Inhibition mdpi.com
Class I HDAC8Inhibition mdpi.com
Class II HDACs 4, 5, 7, 9, 10Inhibition mdpi.comnih.gov
Class II HDAC6Not significantly inhibited nih.gov

Ligand-Protein Binding Studies and Allosteric Modulation

The recognition and binding of a ligand to an enzyme are fundamentally governed by the three-dimensional structures of both the molecule and the protein's binding site. The process involves a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces. nih.gov The specific geometry and chemical properties of the ligand dictate its affinity and specificity for the enzyme's active or allosteric sites.

In the context of enzyme inhibition, the structural features of the ligand are paramount. For instance, in the binding of peptides to protein tyrosine phosphatase 1B, the interaction is anchored by the phosphotyrosine side chain fitting into a specific recognition pocket, with hydrogen bonds between the peptide's main chain and the enzyme contributing to the binding affinity. nih.gov Similarly, for inhibitors of the papain-like protease (PLpro) from coronaviruses, naphthalene-derived compounds act as competitive inhibitors by binding to the S3-S4 subsites of the enzyme. nih.gov

Computational methods are indispensable tools for predicting and analyzing the binding affinity between a ligand and a protein. These approaches range from molecular docking to more complex molecular dynamics (MD) simulations and free energy calculations. nih.govresearchgate.net

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a protein target. By scoring these orientations, docking can provide an estimate of the binding affinity. nih.gov For example, a flexible docking protocol, which accounts for the flexibility of the protein's binding site, has been successfully used to achieve a high correlation between calculated docking energies and experimentally determined activities for inhibitors of SARS-CoV-1 PLpro. nih.gov

Molecular dynamics simulations offer a more detailed view of the ligand-protein complex by simulating the movements of atoms over time. This allows for the exploration of the conformational landscape of the complex and can reveal important dynamic interactions. plos.org Energy computations derived from such simulations can provide a more accurate estimation of binding affinity. For instance, the binding affinity of valproic acid to histone deacetylase was calculated to be -53.80 Kcal/mol using such methods. researchgate.net

These computational studies are crucial for understanding how mutations in a target protein can affect drug binding and lead to resistance. researchgate.net By calculating the change in Gibbs free energy (ΔG) upon binding, these methods can quantify the stability of the ligand-protein complex. nih.gov For 2-ethenyl-2-propylpentanoic acid, applying these computational approaches could elucidate its binding mode to target enzymes like SSADH and predict its binding affinity, thereby guiding the design of more potent and specific analogs.

Structure Activity Relationship Sar Studies of 2 Ethenyl 2 Propylpentanoic Acid Analogues and Derivatives

Systematic Molecular Modifications and Their Biochemical Implications

The introduction of unsaturation into the valproic acid (VPA) backbone has been a key strategy in developing analogues with improved therapeutic profiles. A notable example is 2-ene-VPA (2-propyl-2-pentenoic acid), a major metabolite of VPA, which has demonstrated comparable anticonvulsant activity to the parent compound. nih.govnih.gov Studies have shown that 2-ene-VPA retains 60-90% of the potency of VPA in various in vivo anticonvulsant tests. nih.gov Significantly, the presence of the double bond between carbons 2 and 3 appears to reduce the compound's toxicity. nih.govnih.gov

Further exploration into unsaturated analogues has revealed that potency often correlates with molecular volume and lipophilicity, suggesting a mechanism of action potentially mediated by interactions with the plasma membrane rather than a specific receptor site. nih.gov The introduction of a double bond into the VPA carbon backbone has also been shown to increase the compound's affinity for both site I (warfarin binding site) and site II (benzodiazepine/indole binding site) on human serum albumin. nih.gov

The incorporation of cyclic structures into VPA analogues has also yielded compounds with significant anticonvulsant activity. For instance, cyclooctylideneacetic acid has been shown to possess a potency that markedly exceeds that of VPA. nih.gov Another cyclic analogue, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), while inactive itself, serves as a precursor to potent amide and urea (B33335) derivatives. acs.orgmdpi.com These cyclic modifications are often designed to prevent the metabolic formation of toxic byproducts associated with VPA. mdpi.com

Table 1: Anticonvulsant Activity of Unsaturated and Cyclic VPA Analogues

Compound Potency Relative to VPA Key Structural Feature Reference
2-ene-VPA 60-90% Double bond at C2-C3 nih.gov
Cyclooctylideneacetic acid Exceeds VPA Cyclic structure nih.gov
2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) Inactive Tetramethylcyclopropyl ring acs.orgmdpi.com

The conversion of the carboxylic acid moiety of VPA and its analogues into amides and esters represents a significant area of SAR studies. nih.govpressbooks.pub Amides are carboxylic acid derivatives where the hydroxyl group is replaced by a nitrogen-containing group, while esters feature an alkoxy group in place of the hydroxyl group. pressbooks.pubkhanacademy.orgcoconote.applibretexts.org These modifications can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Valpromide (VPD), the primary amide of VPA, is 2 to 5 times more potent as an antiepileptic drug in animal models. nih.gov This increased potency is partly attributed to its enhanced distribution into the brain. nih.gov A crucial aspect of the SAR of amide derivatives is the substitution pattern on the aliphatic side chain. For instance, amides that are not metabolized to their corresponding homologous acids, such as propylisopropylacetamide (B1218458) (PID) and valnoctamide (B1683749) (VCD), tend to be more potent anticonvulsants. nih.gov This suggests that the amide form itself is the more active species. nih.gov The biotransformation of amides to their acid counterparts appears to be dependent on having an unsubstituted beta-position on the side chain. nih.gov

Ester derivatives of VPA have also been synthesized and evaluated. acs.org For example, benzyl (B1604629) valproate (Benvpa) and other esters have been studied to understand the role of the carbonyl group and adjacent atoms in anticonvulsant activity. acs.org The conformational and electronic properties of the O=C—X moiety (where X is O for esters and N for amides) are critical in determining the biological activity. acs.org

Table 2: Comparison of VPA and its Amide Derivatives

Compound Structural Class Relative Potency Metabolic Fate Reference
Valproic Acid (VPA) Carboxylic Acid Baseline Metabolized nih.gov
Valpromide (VPD) Amide 2-5 times > VPA Prodrug to VPA nih.gov
Propylisopropylacetamide (PID) Amide 3-30 times > VPA Not metabolized to acid nih.govnih.gov
Valnoctamide (VCD) Amide More potent than VPA Not metabolized to acid nih.govnih.gov

The introduction of halogens, particularly fluorine, into the structure of VPA analogues has been explored as a strategy to modulate their metabolic fate and biological activity. mdpi.comnih.gov Alpha-fluorination, the substitution of a fluorine atom at the carbon adjacent to the carboxyl group, has been shown to have significant effects. nih.govpharmgkb.org

One of the primary motivations for fluorination is to reduce the hepatotoxicity associated with VPA. mdpi.com The metabolic conversion of VPA can lead to toxic intermediates, but the introduction of a fluorine atom at the alpha-carbon can alter this metabolic pathway. mdpi.com For example, α-fluoro-4-ene VPA is formed upon metabolic conversion of alpha-fluorinated VPA. mdpi.com Studies have shown that while VPA forms an acyl-CoA thioester derivative in the liver, its alpha-fluorinated counterpart, F-VPA, does not. nih.gov This lack of acyl-CoA formation is hypothesized to contribute to the reduced hepatotoxicity of fluorinated analogues. nih.gov

Furthermore, alpha-fluorination has been shown to result in a loss of teratogenic activity in some VPA derivatives. nih.gov When combined with other modifications, such as the introduction of a hydroxamic acid moiety, fluorination can lead to compounds with an improved anticonvulsant profile. nih.gov For instance, the non-chiral 2-Fluoro-VPA-hydroxamic acid was found to have a better protective index (a ratio of neurotoxicity to anticonvulsant potency) than VPA itself. nih.gov The introduction of other halogens, such as chlorine and bromine, has also been investigated in the broader context of CNS-active compounds, with substitutions on aromatic rings often influencing activity. mdpi.com

Stereochemical Influences on Biochemical Activity

The introduction of chirality into VPA analogues can lead to significant differences in the pharmacological activity of the resulting enantiomers. This is exemplified by propylisopropyl acetamide (B32628) (PID), a chiral constitutional isomer of valpromide. nih.gov The (S)-enantiomer of PID has been found to be more potent in certain seizure models compared to the (R)-enantiomer. nih.gov

Another example is 2-n-propyl-4-pentynoic acid (4-yn-VPA), a highly teratogenic analogue of VPA. nih.gov The enantiomers of this compound, R(+)- and S(-)-4-yn-VPA, exhibit highly stereoselective teratogenicity. nih.gov Studies in mice have shown that S(-)-4-yn-VPA is significantly more teratogenic than its R(+)-antipode, as well as the racemic mixture and VPA itself. nih.gov Interestingly, the neurotoxicity of the 4-yn-VPA enantiomers was not found to be dependent on their stereochemical configuration. nih.gov This highlights that the structural requirements for therapeutic activity and toxicity can be distinct and stereochemically driven.

When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Valnoctamide (VCD), an isomer of valpromide, possesses two chiral centers due to branching at both the C-2 and C-3 positions of the parent chain. nih.gov This creates the potential for multiple diastereomers, each of which could have a unique pharmacological profile.

Environmental Fate and Degradation Pathways of 2 Ethenyl 2 Propylpentanoic Acid

Environmental Release Mechanisms and Distribution

Limited specific data exists for the environmental release and distribution of 2-ethenyl-2-propylpentanoic acid. However, insights can be drawn from its structural analog, valproic acid (2-propylpentanoic acid), and other similar compounds. Valproic acid is a widely used pharmaceutical, and its analogues are subjects of pharmacological studies. nih.govmdpi.comresearchgate.net The production and use of this compound itself are not well-documented in publicly available literature, suggesting it may be used in niche applications or as an intermediate in chemical synthesis.

Pathways from Production and Use to Environmental Compartments

The environmental release of this compound is likely to occur during its production, formulation, or use. If used in industrial processes, releases could occur through wastewater discharges, air emissions, or improper disposal of waste. Should it be a component in consumer products, its release into the environment would be more diffuse, primarily through wastewater treatment plants (WWTPs) following consumer use and disposal. As an analogue of valproic acid, if it were used in a similar capacity, its primary route to the environment would be through excretion from patients and subsequent entry into the sewage system.

Wastewater treatment plants are a critical node in the environmental pathway of many pharmaceutical and industrial chemicals. The efficiency of WWTPs in removing such compounds can vary significantly, leading to their potential release into surface waters.

Partitioning Behavior in Environmental Matrices (e.g., air, water, soil)

The partitioning of this compound between air, water, and soil is governed by its physicochemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). As a carboxylic acid, its partitioning is highly dependent on the pH of the surrounding environment. epa.govlibretexts.orgepa.gov

In its protonated (neutral) form, which is more prevalent in acidic conditions, the compound is expected to be more lipophilic and sorb to organic matter in soil and sediment. Conversely, in its deprotonated (anionic) form, which dominates in neutral to alkaline conditions, it will be more water-soluble and mobile in the aquatic environment. epa.govlibretexts.org The presence of the ethenyl group, being a nonpolar moiety, may slightly increase its tendency to partition into organic phases compared to its saturated analog, valproic acid.

The partitioning behavior of organic acids is complex and influenced by factors such as the organic carbon content of soil and sediment, the ionic strength of the water, and the presence of other organic compounds. epa.govepa.gov

Table 1: Estimated Physicochemical Properties and Partitioning Behavior of this compound

PropertyEstimated Value/BehaviorEnvironmental Implication
Molecular Formula C10H18O2-
Molecular Weight 170.25 g/mol Influences transport and diffusion rates.
pKa ~4-5 (estimated based on similar carboxylic acids)Determines the ionization state at different environmental pHs, significantly impacting partitioning. libretexts.org
Log Kow (Octanol-Water Partition Coefficient) Moderately lipophilic (estimated to be slightly higher than valproic acid's Log Kow of ~2.75)In its neutral form, it will tend to adsorb to organic matter in soil and sediment.
Water Solubility Moderately soluble, with solubility increasing at higher pH due to deprotonation.Higher mobility in alkaline waters.
Vapor Pressure Low (estimated)Unlikely to be a significant component in the atmosphere.

Note: The values in this table are estimated based on the structure of the compound and data for analogous substances, as specific experimental data for this compound is limited.

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as the action of sunlight (photolysis) or water (hydrolysis).

Photochemical Degradation in Atmospheric and Aquatic Environments

The presence of a carbon-carbon double bond (ethenyl group) in this compound makes it susceptible to photochemical degradation. researchgate.net In the atmosphere, it can react with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). The double bond is a primary site for attack by these reactive species, leading to the formation of various oxidation products, including aldehydes, ketones, and smaller carboxylic acids. researchgate.net

In aquatic environments, direct photolysis (absorption of sunlight leading to bond cleavage) and indirect photolysis (reaction with photochemically generated reactive species like •OH) can contribute to its degradation. The rate of photochemical degradation would depend on factors such as water clarity, depth, and the concentration of photosensitizers. acs.org

Hydrolysis and Other Chemical Transformation Pathways

As a carboxylic acid, this compound itself is generally stable to hydrolysis under typical environmental conditions (pH 5-9). libretexts.orgbritannica.com However, the term "hydrolysis" can also refer to the reaction of its derivatives. If this compound were to form esters, for example, these esters could undergo hydrolysis to yield the parent acid and the corresponding alcohol. This hydrolysis can be catalyzed by acids or bases. britannica.com

The vinyl group is generally not susceptible to hydrolysis but can undergo other chemical transformations. For instance, in the presence of certain catalysts or under specific environmental conditions, it could potentially undergo hydration to form an alcohol. acs.org

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms. The structure of this compound, with its branched alkyl chain and unsaturation, presents specific challenges and opportunities for microbial metabolism.

The biodegradation of branched-chain carboxylic acids can be hindered compared to their linear counterparts. The presence of a quaternary carbon atom at the alpha position, as in this compound, can particularly inhibit beta-oxidation, a common pathway for the degradation of fatty acids. nih.govnih.gov Studies on similar branched compounds have shown that the degree of branching significantly affects the rate and extent of biodegradation. nih.govresearchgate.net

However, the ethenyl group may offer an alternative site for initial microbial attack. Microorganisms possess enzymes that can saturate double bonds or hydroxylate the molecule at or near the double bond, potentially initiating the degradation process. wikipedia.org

Table 2: Summary of Potential Degradation Pathways

Degradation ProcessEnvironmental CompartmentKey Reactants/MechanismsPotential Products
Photochemical Degradation Atmosphere, Surface WatersHydroxyl radicals, Ozone, SunlightAldehydes, Ketones, smaller Carboxylic Acids
Hydrolysis Water, Soil, SedimentStable (acid form); esters would hydrolyzeParent acid and alcohol (from esters)
Biotic Degradation Soil, Water, SedimentMicrobial enzymes (e.g., oxygenases, reductases)Potentially smaller organic acids, CO2, and H2O. Complete mineralization may be slow due to branching.

Microbial Degradation in Wastewater Treatment Systems

Conventional wastewater treatment plants (WWTPs), which primarily rely on microbial processes like the activated sludge system, have shown limited efficiency in completely removing valproic acid from wastewater. ipp.pt Studies have detected valproic acid in the effluents of WWTPs, indicating its persistence through these biological treatment stages. nih.gov

The persistence of pharmaceuticals like valproic acid in WWTPs is often attributed to their chemical structure, which can be resistant to microbial attack. nih.govpk.edu.pl For a compound to be biodegraded, microorganisms must possess the specific enzymatic machinery to recognize and break it down. ajol.info The branched-chain structure of valproic acid may contribute to its recalcitrance, as many microbial enzymes are adapted to degrade more common, linear-chain fatty acids.

While direct studies on the microbial consortia capable of degrading valproic acid in activated sludge are scarce, research on other persistent pharmaceuticals, such as carbamazepine, has shown that many of these compounds pass through WWTPs largely unchanged. nih.govpk.edu.plajol.info The removal of some antibiotics in activated sludge processes occurs through a combination of biodegradation and adsorption to sludge particles. iitd.ac.inresearchgate.net However, given valproic acid's properties, significant removal by adsorption is not expected. nih.gov

Advanced treatment methods are being explored to enhance the removal of persistent pharmaceuticals like valproic acid. Studies on advanced oxidation processes (AOPs), such as the photo-Fenton process, have demonstrated the potential to degrade valproic acid in water. electrochemsci.orgnih.gov Interestingly, one study noted that after treatment with UVA or UVC radiation in a photo-Fenton system, the resulting solution containing valproic acid degradation products became biodegradable, suggesting that the initial structure of valproic acid is a key barrier to microbial degradation. nih.gov

Table 1: Occurrence of Valproic Acid in Wastewater Treatment Plant Effluent

LocationFrequency of DetectionConcentration Range (ng/L)
New York City, USANot Detected in 4 Plants-

Data sourced from a study conducted between August 2003 and May 2004. nih.gov

Biodegradation in Soil and Aquatic Ecosystems

The release of treated wastewater effluent is a primary pathway for the introduction of valproic acid into aquatic ecosystems. ipp.pt Once in rivers, lakes, and streams, the compound is subject to various environmental processes, including potential biodegradation by native microbial communities. However, similar to the situation in WWTPs, there is a lack of specific research on the microbial degradation of valproic acid in these environments.

The environmental fate of a chemical in soil and water is influenced by factors such as its water solubility, tendency to adsorb to soil and sediment particles, and its susceptibility to biotic and abiotic degradation. nih.gov Valproic acid exists predominantly in its anionic form in typical environmental pH ranges, which generally limits its volatilization from water and soil surfaces. nih.gov

Studies on the ecotoxicity of valproic acid have shown that it can have effects on aquatic organisms. For instance, research on the aquatic plant Lemna minor (common duckweed) demonstrated that valproic acid can inhibit its growth at environmentally relevant concentrations. ipp.ptipp.pt This indicates that the compound is biologically active in aquatic environments, though it does not provide information on its degradation.

The biodegradation of chemicals in soil is a complex process influenced by soil type, organic matter content, pH, temperature, and the composition of the soil microbial community. nih.gov There are no specific studies available that have investigated the degradation of valproic acid in soil environments. However, research on other acidic herbicides has shown that both organic matter and clay content can influence their adsorption and degradation rates in soil. nih.gov

Given the limited data on the microbial degradation of valproic acid, it is considered a persistent pharmaceutical in the environment. tandfonline.com Its continuous introduction into aquatic systems raises concerns about the potential for long-term, low-level exposure to non-target organisms. nih.govtandfonline.com

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